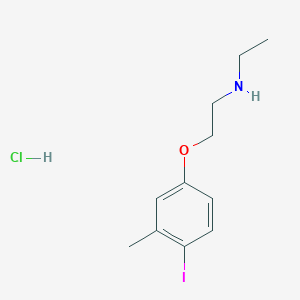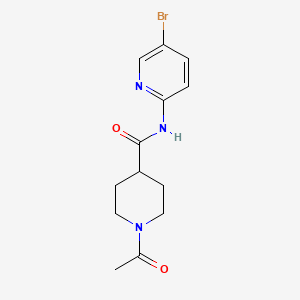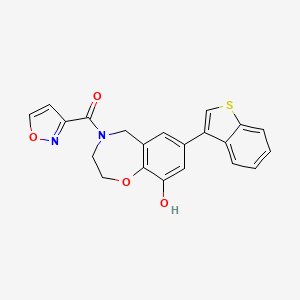
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as D609, is a chemical compound that has been extensively studied for its potential applications in scientific research. D609 is a thiazolidinone derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one works by binding to the active site of PC-PLC, thereby inhibiting its activity. This, in turn, leads to a decrease in the production of phosphatidylcholine, a key component of cell membranes. The inhibition of PC-PLC by this compound has been shown to have a wide range of effects on cellular processes, including apoptosis, cell proliferation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PC-PLC, this compound has been shown to inhibit other enzymes, including sphingomyelinase and phospholipase A2. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its specificity for PC-PLC, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, this compound has some limitations, including its relatively low potency and its potential for off-target effects.
Direcciones Futuras
There are numerous future directions for research on 3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective inhibitors of PC-PLC. Additionally, this compound has potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to explore its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,6-dichlorobenzaldehyde with 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-sec-butyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used extensively in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a key role in various cellular processes. PC-PLC has been implicated in numerous diseases, including cancer, Alzheimer's disease, and cardiovascular disease, making it an attractive target for drug development.
Propiedades
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS2/c1-3-8(2)17-13(18)12(20-14(17)19)7-9-10(15)5-4-6-11(9)16/h4-8H,3H2,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHZAUABDIXJHS-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)




![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)

![({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)